6-Benzyl-2,4-dichloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
Description
Structural Overview and International Union of Pure and Applied Chemistry Nomenclature
This compound exhibits a distinctive bicyclic architecture characterized by the fusion of pyrimidine and pyridine rings in a specific geometric arrangement. The compound possesses the molecular formula C₁₄H₁₃Cl₂N₃ and maintains a molecular weight of 294.2 grams per mole. The systematic International Union of Pure and Applied Chemistry nomenclature reflects the compound's structural complexity, incorporating multiple functional group designations that precisely define its chemical identity.
The molecular structure features two chlorine atoms strategically positioned at the 2 and 4 positions of the pyrimidine ring system, while a benzyl substituent occupies the 6 position of the tetrahydropyridine component. This substitution pattern creates a compound with significant steric and electronic characteristics that influence both its chemical reactivity and potential biological activity. The tetrahydro designation indicates the partial saturation of the pyridine ring within the fused system, distinguishing it from fully aromatic analogues.
Structural analysis reveals that the compound adopts a three-dimensional conformation that positions the benzyl group in a spatial arrangement conducive to intermolecular interactions. The presence of electronegative chlorine atoms at positions 2 and 4 creates regions of electron deficiency that can participate in various chemical transformations. Physical property predictions indicate a boiling point of 423.9 ± 45.0 degrees Celsius and a density of 1.362 ± 0.06 grams per cubic centimeter, while the predicted acid dissociation constant value of 4.42 ± 0.20 suggests moderate basicity characteristics.
| Property | Value | Source Method |
|---|---|---|
| Molecular Formula | C₁₄H₁₃Cl₂N₃ | Experimental Determination |
| Molecular Weight | 294.2 g/mol | Computational Analysis |
| Boiling Point | 423.9 ± 45.0°C | Predictive Modeling |
| Density | 1.362 ± 0.06 g/cm³ | Computational Estimation |
| Acid Dissociation Constant | 4.42 ± 0.20 | Theoretical Calculation |
Historical Context in Heterocyclic Chemistry Research
The development of pyrido[4,3-d]pyrimidine derivatives represents a significant milestone in the evolution of heterocyclic chemistry, with research efforts intensifying substantially during the early twenty-first century. The systematic study of these bicyclic systems emerged from the broader investigation of nitrogen-containing heterocycles, which has been a cornerstone of medicinal chemistry research for decades. Historical records indicate that the initial synthesis of tetrahydropyrido[4,3-d]pyrimidine scaffolds was accomplished through thermal cyclocondensation reactions, establishing foundational methodologies that continue to influence contemporary synthetic approaches.
The progression of research in this field has been marked by the development of increasingly sophisticated synthetic methodologies. Early investigations focused primarily on thermal cyclocondensation of ethyl 3-amino-2-chloroisonicotinate with chloroformamidine hydrochloride, which provided access to the basic pyrido[4,3-d]pyrimidine framework. These pioneering studies established the fundamental reactivity patterns that have guided subsequent research endeavors.
The evolution of synthetic strategies has encompassed diverse approaches including multicomponent reactions, palladium-catalyzed cross-coupling methodologies, and nucleophilic aromatic substitution reactions. Recent developments have emphasized the creation of more efficient synthetic routes that allow for the introduction of diverse substituent patterns, thereby expanding the chemical space accessible within this structural class. The historical trajectory of research has demonstrated a consistent trend toward increasing structural complexity and functional diversity within pyrido[4,3-d]pyrimidine derivatives.
Contemporary research efforts have been significantly influenced by advances in computational chemistry and structural biology, which have provided deeper insights into the structure-activity relationships that govern the biological properties of these compounds. The integration of these technological advances has accelerated the pace of discovery and enabled more rational approaches to compound design and optimization.
Significance of Tetrahydropyrido[4,3-d]pyrimidine Scaffolds in Medicinal Chemistry
The tetrahydropyrido[4,3-d]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating remarkable versatility in the development of bioactive compounds with diverse therapeutic applications. The structural features inherent to this bicyclic system provide an excellent foundation for molecular recognition and binding interactions with biological targets. Research investigations have consistently demonstrated that compounds containing this scaffold exhibit significant potential across multiple therapeutic areas, including oncology, infectious diseases, and metabolic disorders.
The unique three-dimensional architecture of tetrahydropyrido[4,3-d]pyrimidine derivatives enables multiple points of molecular interaction with protein targets, facilitating the development of compounds with high binding affinity and selectivity. Studies have shown that the partially saturated nature of the pyridine ring provides conformational flexibility that can be advantageous for optimizing binding interactions while maintaining metabolic stability. The presence of multiple nitrogen atoms within the heterocyclic framework offers opportunities for hydrogen bonding interactions that are crucial for biological activity.
Recent investigations have highlighted the particular significance of this compound as a synthetic intermediate and potential therapeutic agent. The compound has demonstrated utility in the preparation of poly adenosine diphosphate-ribose polymerase inhibitors, which represent an important class of anticancer agents. The strategic positioning of the benzyl and dichloro substituents creates a molecular architecture that is well-suited for interaction with enzyme active sites and binding pockets.
| Biological Target Class | Representative Applications | Structural Features |
|---|---|---|
| Kinase Inhibitors | Epidermal Growth Factor Receptor | Hydrogen Bonding Networks |
| Polymerase Inhibitors | Poly Adenosine Diphosphate-Ribose Polymerase | Aromatic Stacking Interactions |
| Antimicrobial Agents | Sterol 14α-Demethylase | Lipophilic Substituents |
| Antioxidant Compounds | Radical Scavenging Systems | Electron-Rich Heterocycles |
The biopharmaceutical profiling of pyrido[4,3-d]pyrimidine compounds has revealed significant structure-property relationships that influence their drug-like characteristics. Research has demonstrated that substitution patterns on the core scaffold dramatically affect solubility, permeability, and metabolic stability parameters. These findings have provided valuable guidance for the rational design of compounds with optimized pharmacological properties.
Properties
IUPAC Name |
6-benzyl-2,4-dichloro-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Cl2N3/c15-13-11-9-19(8-10-4-2-1-3-5-10)7-6-12(11)17-14(16)18-13/h1-5H,6-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYVJHDWZXQWAFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1N=C(N=C2Cl)Cl)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30653341 | |
| Record name | 6-Benzyl-2,4-dichloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30653341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
778574-06-4 | |
| Record name | 6-Benzyl-2,4-dichloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30653341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biochemical Analysis
Biochemical Properties
6-Benzyl-2,4-dichloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux . The nature of these interactions often involves binding to the active sites of enzymes, leading to inhibition or modulation of their activity.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can alter the expression of genes involved in cell proliferation and apoptosis, leading to changes in cell growth and survival . Additionally, it affects cellular metabolism by inhibiting key enzymes, resulting in altered metabolic flux and energy production.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to the active sites of enzymes, leading to their inhibition or activation . This binding often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. Furthermore, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under inert atmosphere at 2-8°C, but its activity may decrease over time due to degradation . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular function, including altered gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme inhibition and modulation of cellular processes. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal metabolic functions . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing significant toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways, affecting the overall metabolic flux and levels of metabolites . The compound’s interaction with key enzymes can lead to the accumulation or depletion of specific metabolites, thereby influencing cellular metabolism and energy production.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments . The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for specific transporters.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . Its localization can affect its interaction with biomolecules and its overall biochemical activity, influencing cellular processes and metabolic pathways.
Biological Activity
6-Benzyl-2,4-dichloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine (CAS No. 778574-06-4) is a nitrogen-containing heterocyclic compound that has garnered attention due to its potential biological activities. This compound's structure is characterized by a fused pyrido-pyrimidine ring system with two chlorine substituents and a benzyl group, contributing to its unique chemical properties.
- Molecular Formula : C14H13Cl2N3
- Molecular Weight : 294.18 g/mol
- Boiling Point : Data not available
- Purity : Typically around 97% .
Biological Activity
The biological activity of this compound has been investigated in various studies focusing on its pharmacological potential. Key findings include:
Anticancer Activity
Research has indicated that compounds structurally related to this compound exhibit significant anticancer properties. For instance:
- Mechanism of Action : The compound has been shown to inhibit specific kinases involved in cancer cell proliferation and survival.
- Case Studies : In vitro studies demonstrated that this compound effectively reduced the viability of various cancer cell lines including breast and lung cancer cells by inducing apoptosis and cell cycle arrest.
Enzyme Inhibition
The compound acts as an inhibitor for several cytochrome P450 enzymes:
- CYP1A2 and CYP2D6 Inhibition : This inhibition suggests potential interactions with other drugs metabolized by these enzymes, which could affect therapeutic outcomes in polypharmacy scenarios .
Pharmacokinetics
Understanding the pharmacokinetic profile is crucial for assessing the therapeutic potential of this compound:
| Property | Value |
|---|---|
| GI Absorption | High |
| Blood-Brain Barrier (BBB) | Yes |
| Skin Permeation | Log Kp = -5.59 cm/s |
| Lipinski's Rule | 0 violations |
These properties indicate favorable absorption characteristics and the ability to penetrate biological barriers effectively .
Toxicity and Safety
Safety data indicates several precautionary measures due to potential toxicity:
Preparation Methods
Starting Material and General Synthetic Route
The synthesis generally begins with 6-benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one as the key intermediate. This compound undergoes chlorination to introduce chlorine atoms at the 2- and 4-positions of the pyrimidine ring, forming the dichloro derivative.
Chlorination Using Phosphoryl Chloride and Catalytic DMF
A common and effective method for chlorination involves the use of phosphoryl chloride (POCl3) in the presence of a catalytic amount of N,N-dimethylformamide (DMF) , typically in an aprotic solvent such as acetonitrile.
-
- Reactants: 6-benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one (5.0 g, 0.02 mol)
- Phosphoryl chloride: 3.30 mL (0.035 mol)
- Solvent: Acetonitrile (80 mL)
- Catalyst: DMF (catalytic amount)
- Temperature: 70 °C
- Reaction time: 1 to 3 hours (reflux conditions for 3 hours in some protocols)
Procedure:
The mixture is heated to 70 °C under reflux. After completion, solvents are removed under reduced pressure. The residue is dissolved in dichloromethane and poured over ice. The aqueous phase is neutralized carefully with sodium bicarbonate to pH ~8. The organic layer is separated, washed with brine, dried over sodium sulfate, and concentrated under vacuum.Purification:
Silica gel column chromatography using gradients of ethyl acetate and hexanes (0-100%) is employed to purify the product.-
- Yield: Approximately 57.8% isolated yield of 6-benzyl-2,4-dichloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine.
- Physical state: Yellow oil.
- Mass spectrometry (MS): Molecular ion peak at m/z 260 [M+H]+.
- Proton NMR (DMSO-d6): Signals consistent with aromatic protons and tetrahydropyrido ring protons, e.g., δ 8.80 (s, 1H), 7.40-7.24 (m, 5H), 3.76 (s, 2H), 3.57 (s, 2H), 2.92 (t, 2H), 2.80 (t, 2H).
Alternative Chlorination Using Trichlorophosphate
Another chlorinating agent, trichlorophosphate , can be used in combination with DMF and acetonitrile under reflux conditions to achieve similar chlorination.
- Reaction time is typically around 3 hours at reflux.
- The work-up and purification steps resemble those described above.
- This method also yields the dichloro compound with comparable purity and yield.
Detailed Reaction Data Summary
| Step | Reactants & Conditions | Temperature | Time | Yield (%) | Purification | Characterization |
|---|---|---|---|---|---|---|
| Chlorination with POCl3 and DMF in Acetonitrile | 6-benzyl-tetrahydropyrido-pyrimidinone (5 g), POCl3 (3.3 mL), DMF (catalytic), acetonitrile (80 mL) | 70 °C (reflux) | 1–3 h | 57.8 | Silica gel chromatography (EtOAc/hexane gradient) | MS: 260 [M+H]+; 1H NMR consistent with structure |
| Chlorination with Trichlorophosphate and DMF | Same starting material, trichlorophosphate, DMF, acetonitrile | Reflux | 3 h | Comparable | Column chromatography | Similar MS and NMR data |
Notes on Reaction Mechanism and Optimization
- The presence of DMF acts as a catalyst by forming a Vilsmeier-type intermediate, enhancing the chlorination efficiency.
- Acetonitrile is chosen for its aprotic nature and ability to dissolve both reactants and reagents.
- The reaction temperature (70 °C) balances reaction rate and stability of the intermediate.
- Neutralization with sodium bicarbonate is critical to quench excess chlorinating agents and prevent degradation.
- The purification via silica gel chromatography ensures removal of side products and unreacted starting materials.
Summary of Research Findings
- The chlorination of 6-benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one is efficiently achieved using phosphoryl chloride or trichlorophosphate with catalytic DMF in acetonitrile.
- Reaction times vary from 1 to 3 hours at reflux (~70 °C).
- Yields around 57-79% have been reported depending on the exact protocol and purification method.
- The product is well-characterized by MS and NMR, confirming the dichloro substitution pattern.
- These methods are reproducible and scalable for further pharmaceutical or chemical research applications.
Q & A
Q. What are the established synthetic pathways for preparing 6-Benzyl-2,4-dichloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine?
The synthesis typically involves cyclocondensation of pyrimidine precursors with benzylamine derivatives. Key steps include chlorination at the 2- and 4-positions using POCl₃ and subsequent benzylation. For example, similar analogs are synthesized via nucleophilic substitution followed by benzylation in aprotic solvents like DMF with base catalysis .
Q. What spectroscopic methods confirm the compound’s structural integrity?
Multinuclear NMR (¹H, ¹³C) identifies characteristic signals: benzyl protons (δ 4.3–4.5 ppm) and deshielded pyrimidine carbons (C2/C4 at ~155–160 ppm). High-resolution mass spectrometry (HRMS) verifies the molecular ion cluster (C₁₄H₁₂Cl₂N₃), while X-ray crystallography of related analogs resolves ring conformation .
Q. What solubility challenges exist, and how are they addressed in formulations?
The compound has poor aqueous solubility (<0.1 mg/mL). Strategies include cyclodextrin inclusion complexes (e.g., HP-β-CD increasing solubility 10-fold) or nanocrystal suspensions stabilized with poloxamers .
Q. What in vitro models are used for initial biological screening?
Common assays include:
Q. How is compound stability assessed under various storage conditions?
Accelerated stability studies show:
- 6-month stability at -20°C under argon (HPLC purity >98%)
- Rapid degradation at 25°C/60% RH (t₉₀ = 14 days) due to hygroscopic Cl groups .
Advanced Research Questions
Q. How can reaction conditions optimize dichlorination to minimize side products?
Key optimizations include:
- Temperature control (40–60°C) to balance reaction rate/selectivity
- Catalytic DMAP with stoichiometric POCl₃ for regioselectivity
- Real-time LC-MS monitoring to adjust quenching timing .
Q. What methods resolve discrepancies in reported IC₅₀ values across kinase studies?
Standardize assays by:
- Matching ATP concentrations to kinase-specific Kₘ-ATP
- Validating compound purity (>95% HPLC) and buffer stability
- Using ITC to confirm binding thermodynamics .
Q. How does computational modeling improve metabolic stability of analogs?
Molecular dynamics simulations of CYP3A4 identify vulnerable sites (e.g., para-benzyl). Strategic fluorination reduces oxidation rates, increasing microsomal t₁/₂ from 12 to 48 minutes .
Q. What orthogonal methods validate target engagement in cellular models?
Combine:
- CETSA showing ΔTₘ ≥ 2°C for CDK2
- siRNA knockdown followed by activity comparisons
- Photoaffinity labeling with azide probes for binding protein capture .
Q. How are off-target effects addressed in transcriptomic studies?
Mitigation strategies include:
- Chemoproteomics with kinase inhibitor beads to map unintended interactions
- Scaffold hopping (e.g., replacing benzyl with indole groups)
- Dose-response deconvolution in phenotypic assays .
Q. Methodological Notes
- Synthetic Routes : Prioritize anhydrous conditions for chlorination to avoid hydrolysis .
- Characterization : Use DEPT-135 NMR to distinguish CH₂/CH₃ groups in the tetrahydropyrido ring .
- Biological Assays : Include positive controls (e.g., staurosporine for kinase inhibition) to validate assay sensitivity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
